molecular formula C7H4BrN B047965 2-Bromobenzonitrile CAS No. 2042-37-7

2-Bromobenzonitrile

Cat. No. B047965
CAS RN: 2042-37-7
M. Wt: 182.02 g/mol
InChI Key: AFMPMSCZPVNPEM-UHFFFAOYSA-N
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Description

2-Bromobenzonitrile (2-BBN) is an organic compound with the formula C6H3BrN. It is a colorless liquid with a pungent odor. It is a useful starting material for the synthesis of a variety of organic compounds and has a wide range of applications in the pharmaceutical, agrochemical and specialty chemical industries. 2-BBN is also used in the synthesis of pharmaceuticals, pesticides, and specialty chemicals.

Scientific Research Applications

  • Synthesis of Derivatives : It's used in synthesizing various substituted bromobenzene derivatives such as 2-bromophenol, 4-bromophenol, 1,2-dibromobenzene, and 2-bromobenzonitrile itself (Weller & Hanzlik, 1988).

  • Study of Magnetic and Dynamic Properties : this compound is used in research for examining the magnetic and dynamic properties of bromo and chloro substituted benzonitriles, anisoles, and anilines (Niizuma, Kwan, & Hirota, 1978).

  • Deep Eutectic Solvent System : It forms part of a cyano-based novel deep eutectic solvent system, which has potential applications in chemical engineering and biomedicine (Fan et al., 2023).

  • Herbicide Application : this compound is utilized as a herbicide for controlling broad-leafed weeds, especially in agricultural settings (Subbarayappa et al., 2010).

  • Synthesis of 3-Aminoindazoles : The compound is involved in the two-step synthesis of substituted 3-aminoindazoles, providing an alternative to the typical S(N)Ar reaction with o-fluorobenzonitriles (Lefebvre et al., 2010).

  • Study of Toxicity and Metabolism : this compound's introduction of a cyano group adjacent to bromine enhances rat hepatotoxicity, indicating its importance in toxicological studies (Gottschall et al., 1984).

  • Drug Synthesis : It serves as a key intermediate in the synthesis of Febuxostat, a drug, due to its suitability for industrial preparation (Fan-hao, 2012).

  • Effects on Mitochondria : Bromoxynil, a derivative, inhibits malate- and succinate-dependent respiration by intact mitochondria and can cause mild membrane uncoupling (Zottini, Scoccianti, & Zannoni, 1994).

  • Material Science : The crystals of 4-Bromobenzonitrile exhibit highly flexible plastic bending, resulting in twisting or helix formation, which is significant in materials science (Alimi et al., 2018).

  • Halodeboronation Studies : The compound is used in the NaOMe-catalyzed bromodeboronation of 2-cyano-6-fluorophenylboronic acid for scaled-up synthesis of 2-bromo-3-fluorobenzonitrile (Szumigala et al., 2004).

Safety and Hazards

2-Bromobenzonitrile is harmful if swallowed and in contact with skin. It causes serious eye irritation and is harmful to aquatic life with long-lasting effects . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid ingestion and inhalation .

properties

IUPAC Name

2-bromobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H4BrN/c8-7-4-2-1-3-6(7)5-9/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFMPMSCZPVNPEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID50174366
Record name Benzonitrile, 2-bromo-
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Molecular Weight

182.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS RN

2042-37-7
Record name 2-Bromobenzonitrile
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Record name Benzonitrile, 2-bromo-
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Record name 2-BROMOBENZONITRILE
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Record name Benzonitrile, 2-bromo-
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Record name 2-bromobenzonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the common synthetic applications of 2-Bromobenzonitrile?

A1: this compound serves as a crucial starting material for various heterocyclic compounds. For example, it can be used to synthesize substituted 3-aminoindazoles, [, ] a class of compounds with potential pharmacological applications. Additionally, it acts as a precursor to []benzothieno[3,2-d]pyrimidines, [] another class of heterocycles with diverse biological activities.

Q2: How can this compound be utilized in metal-catalyzed reactions?

A2: The bromine atom in this compound makes it a suitable substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. [, ] This reaction enables the formation of biphenyl compounds by coupling this compound with arylboronic acids. Such reactions are instrumental in constructing complex molecules with potential pharmaceutical and material applications.

Q3: Are there alternative metal catalysts for using this compound in coupling reactions?

A3: Yes, besides palladium, copper catalysts also demonstrate efficiency in coupling reactions involving this compound. Notably, CuBr-catalyzed coupling reactions have been reported for synthesizing substituted 3-aminoindazoles. [, ] This highlights the versatility of this compound in different reaction conditions.

Q4: Can you elaborate on the synthesis of 3-aminoindazoles from this compound?

A4: Two main approaches utilize this compound for 3-aminoindazole synthesis:

    Q5: How does the structure of this compound influence its reactivity?

    A5: The presence of both a bromine atom and a nitrile group on the benzene ring significantly influences the reactivity of this compound.

    • Nitrile: The electron-withdrawing nature of the nitrile group influences the electron density of the benzene ring, affecting its reactivity in electrophilic aromatic substitutions and directing ortho-metalation reactions. []

    Q6: What is the role of this compound in synthesizing chiral ligands?

    A6: this compound acts as a key starting material in synthesizing chiral (phosphinoaryl)oxazoline ligands, commonly employed in asymmetric catalysis. [] The synthetic route involves reacting this compound with BuLi, followed by chlorodiphenylphosphine and a chiral amino alcohol in the presence of ZnCl2. These chiral ligands offer enantiocontrol in palladium-catalyzed allylic substitution reactions. []

    Q7: Can this compound be utilized for synthesizing ligands with different structural features?

    A7: Absolutely. The versatility of this compound allows for the synthesis of D-fructose-based spiro-fused PHOX ligands with varying steric and electronic properties. [] The synthetic pathway involves a BF3·OEt2-promoted Ritter reaction with this compound, followed by an Ullmann coupling with diphenylphosphine. These ligands demonstrate potential in asymmetric allylic alkylation reactions. []

    Q8: Are there any reported studies on the analytical characterization of this compound?

    A8: While the provided research excerpts focus on synthetic applications, they often mention characterization techniques like NMR and IR spectroscopy, indicating their use in structural confirmation. [, ] Further literature research can provide detailed spectroscopic data for this compound.

    Q9: Can you elaborate on the regioselectivity observed in reactions involving this compound?

    A9: The regioselectivity of reactions involving this compound depends on the reaction conditions and the nature of the other reactants. For instance, lithiation/silylation reactions demonstrate that while para-substituted bromobenzenes generally provide good disilylation results, the ortho-directing effect of the bromine substituent greatly influences regioselectivity. []

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